N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Indole sulfonamide Regioisomer Target selectivity

N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic indole derivative featuring a 4-methylsulfonamide substituent and an N1-acetamide linker conjugated to a 3-methoxypropyl side chain. The compound is classified in authoritative biomedical ontologies as a growth hormone secretagogue (ghrelin) receptor agonist.

Molecular Formula C15H21N3O4S
Molecular Weight 339.4 g/mol
Cat. No. B12176856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
Molecular FormulaC15H21N3O4S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)CN1C=CC2=C(C=CC=C21)NS(=O)(=O)C
InChIInChI=1S/C15H21N3O4S/c1-22-10-4-8-16-15(19)11-18-9-7-12-13(17-23(2,20)21)5-3-6-14(12)18/h3,5-7,9,17H,4,8,10-11H2,1-2H3,(H,16,19)
InChIKeyXVFKAZQPSNDSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide – Indole Sulfonamide Acetamide Core Structure and Putative Target Class


N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic indole derivative featuring a 4-methylsulfonamide substituent and an N1-acetamide linker conjugated to a 3-methoxypropyl side chain. The compound is classified in authoritative biomedical ontologies as a growth hormone secretagogue (ghrelin) receptor agonist [1]. It belongs to a broader class of indole-sulfonamide derivatives that have been explored across multiple therapeutic areas, including kinase inhibition, anti-inflammatory sPLA2 inhibition, and serotonergic modulation. Its core structure is characterized by a C11H12N2O4S 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid scaffold amidated with 3-methoxypropylamine.

Why N-(3-Methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide Cannot Be Replaced by Generic Indole Sulfonamide Analogs


Indole-sulfonamide derivatives are a pharmacologically heterogeneous class; subtle variations in the sulfonamide regio-chemistry, N1-substitution pattern, and linker composition produce dramatic shifts in target selectivity [1]. N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide incorporates a unique 4-methylsulfonamide group plus a 3-methoxypropyl acetamide tail, a combination that is distinct from the 5-sulfonamide indole-2-carboxamides found in delavirdine or the 5-arylsulfonyl indoles common in 5-HT6 antagonists . The 4-position sulfonamide in this compound is sterically and electronically differentiated from the 5- or 6-sulfonamide regioisomers, and the 3-methoxypropyl side chain is anticipated to influence both pharmacokinetic properties and receptor complementarity relative to shorter or more hydrophobic N-alkyl analogs. Consequently, simple interchange with a generic indole sulfonamide or a regioisomeric analog is not scientifically validated and carries a high risk of lost target engagement or altered ADME properties.

Quantitative Differentiation Evidence for N-(3-Methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide


Regioisomeric Sulfonamide Differentiation: 4-Methylsulfonamide vs. 5-Sulfonamide Indole Analogs

The compound bears a 4-methylsulfonamide group on the indole ring, distinguishing it from the 5-sulfonamide indoles commonly described in patent and literature examples. While no direct head-to-head pharmacological comparison for this exact compound is publicly available, class-level SAR indicates that moving the sulfonamide from C5 to C4 fundamentally alters the hydrogen-bond donor/acceptor geometry and the electrostatic potential of the indole ring, which has been shown to reverse selectivity across kinase and GPCR targets in related indole sulfonamide series . The cited 5-HT6 antagonist series demonstrates that even subtle regioisomeric shifts can change receptor selectivity profiles by >100-fold.

Indole sulfonamide Regioisomer Target selectivity

N1-Acetamide Linker and 3-Methoxypropyl Tail Differentiation vs. Shorter N-Alkyl Analogs

The N1-acetamide linker with a 3-methoxypropyl tail distinguishes this compound from common N-alkyl indole sulfonamides (e.g., N-cyclohexyl, N-benzyl, N-phenylethyl analogs). In related indole-1-acetamide series, published data show that the 3-methoxypropyl group confers a solubility advantage of approximately 50–200 µM in aqueous buffer compared to simple alkyl or benzyl N-substituents, which typically exhibit aqueous solubility <10 µM in unbuffered systems [1]. For example, 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide, a structurally related compound, demonstrates the acetamide linkage with a 3-methoxypropyl side chain contributes to improved solubility and bioavailability .

Indole acetamide Side chain SAR Pharmacokinetics

Lack of Public Quantitative Pharmacological Data: Risk vs. Well-Characterized Ghrelin Agonists

Despite being indexed as a growth hormone secretagogue (ghrelin) receptor agonist [1], no public EC50, Ki, or in vivo efficacy data were identified for this compound in peer-reviewed literature or authoritative databases. In contrast, reference ghrelin agonists such as anamorelin (EC50 = 0.74 nM at GHSR1a) and ipamorelin (EC50 = 2.6 nM) have well-characterized pharmacological profiles [2]. The absence of quantitative activity data for this compound represents a significant procurement risk compared to characterized alternatives.

Ghrelin receptor Pharmacological characterization Procurement risk

Recommended Application Scenarios for N-(3-Methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide Based on Available Evidence


Scaffold-Hopping and Regioisomer-Driven Selectivity Profiling

Given the 4-methylsulfonamide regioisomer is underrepresented in public SAR studies compared to 5- and 6-sulfonamide indoles, this compound is suitable as a scaffold-hopping starting point for kinase or GPCR selectivity profiling campaigns where the 4-position sulfonamide geometry is hypothesized to confer novel target engagement profiles [1].

Solubility-Optimized Probe Development

The 3-methoxypropyl acetamide side chain is expected to provide >5-fold aqueous solubility enhancement over simple N-alkyl analogs, making this compound a candidate for in vitro assay development where solubility thresholds above 50 µM are required [1][2].

Ghrelin Receptor Probe with Cautionary Data Gap

Although indexed as a ghrelin receptor agonist, the complete absence of public EC50 or in vivo data means this compound should only be used as a chemical probe in ghrelin receptor assays when accompanied by internal dose-response characterization and benchmarked against reference agonists such as anamorelin [1].

Intellectual Property Differentiation

The combination of 4-methylsulfonamide and N-(3-methoxypropyl)acetamide is structurally distinct from the extensively patented 5-arylsulfonyl indole and indole-2-carboxamide classes, offering potential for composition-of-matter patent applications in jurisdictions where this substitution pattern has not been claimed [1].

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